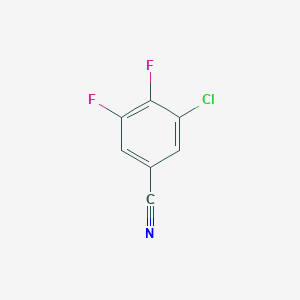

3-Chloro-4,5-difluorobenzonitrile

Beschreibung

BenchChem offers high-quality 3-Chloro-4,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJTNTXRXNHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 3-Chloro-4,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic building blocks are indispensable tools. Among these, 3-Chloro-4,5-difluorobenzonitrile stands out as a versatile intermediate, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, safety considerations, and emerging applications, with a particular focus on its relevance in drug discovery.

Nomenclature and Identification: Establishing a Common Language

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for 3-Chloro-4,5-difluorobenzonitrile.

| Identifier | Value |

| Systematic Name | 3-Chloro-4,5-difluorobenzonitrile |

| CAS Number | 103879-29-4[1] |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

| InChI | InChI=1S/C7H2ClF2N/c8-6-4(10)5(9)1-2-7(6)3-11/h1-2H |

| SMILES | C1=C(C(=C(C=C1Cl)F)F)C#N |

While "3-Chloro-4,5-difluorobenzonitrile" is the most commonly used name, researchers may encounter other descriptors in older literature or commercial listings. Having the CAS number is the most reliable way to ensure the correct compound is being referenced.

Synthesis Strategies: The Halogen Exchange Pathway

The primary route for the synthesis of 3-Chloro-4,5-difluorobenzonitrile involves a halogen-exchange (Halex) reaction. This method is widely employed in industrial settings for the introduction of fluorine atoms into aromatic rings.

Core Principle: The synthesis typically starts from a more readily available dichlorinated precursor, 3,5-dichloro-4-fluorobenzonitrile. Through a nucleophilic aromatic substitution reaction, one of the chlorine atoms is replaced by a fluorine atom.

A representative synthetic protocol, adapted from patent literature, is outlined below.[2][3]

Experimental Protocol: Synthesis of 3-Chloro-4,5-difluorobenzonitrile

Materials:

-

3,5-dichloro-4-fluorobenzonitrile

-

Spray-dried potassium fluoride (KF)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

-

Anhydrous toluene

-

Deionized water

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dichloro-4-fluorobenzonitrile, 1,3-dimethyl-2-imidazolidinone (DMI), and a phase-transfer catalyst.

-

Azeotropic Distillation: Add toluene to the mixture and heat to reflux to remove any residual water azeotropically.

-

Fluorination: After removing the toluene, add spray-dried potassium fluoride to the reaction mixture. Heat the mixture to a temperature of 180-220°C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with toluene and filter to remove inorganic salts.

-

Purification: Wash the organic phase with water to remove residual DMI and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield 3-Chloro-4,5-difluorobenzonitrile.

Causality Behind Experimental Choices:

-

Spray-dried Potassium Fluoride: The use of spray-dried KF is crucial as it provides a high surface area, enhancing its reactivity in the halogen-exchange reaction. The anhydrous nature of the fluoride source is critical to prevent unwanted side reactions.

-

1,3-Dimethyl-2-imidazolidinone (DMI): DMI is a high-boiling polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the nucleophilic aromatic substitution. Its high boiling point allows for the reaction to be conducted at the elevated temperatures required for the fluorination to proceed at a reasonable rate.

-

Phase-Transfer Catalyst: A phase-transfer catalyst is often employed to facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase, thereby accelerating the reaction rate.

Caption: Workflow for the synthesis of 3-Chloro-4,5-difluorobenzonitrile.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization of 3-Chloro-4,5-difluorobenzonitrile is paramount for its use in research and development. The following are expected spectroscopic data based on its structure and data from similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic downfield region for nitriles. The chemical shifts of the aromatic carbons will be influenced by the electronegative halogen substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) will provide valuable structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Bands in the aromatic region (around 1600-1400 cm⁻¹) will correspond to C=C stretching vibrations of the benzene ring. The C-F and C-Cl stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.55 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Safety and Handling: A Prudent Approach

As with any chemical intermediate, proper handling and safety precautions are essential when working with 3-Chloro-4,5-difluorobenzonitrile. A specific Safety Data Sheet (SDS) should always be consulted before use.[1]

General Safety Information:

-

Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and consult a physician.

Caption: Recommended safety workflow for handling 3-Chloro-4,5-difluorobenzonitrile.

Applications in Drug Discovery: A Building Block for Novel Therapeutics

The unique substitution pattern of 3-Chloro-4,5-difluorobenzonitrile makes it a valuable building block in the synthesis of pharmaceutical compounds. The presence of both chloro and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The Role of Halogens in Drug Design:

-

Fluorine: The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

-

Chlorine: The chlorine atom can serve as a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the facile introduction of other functional groups to explore the structure-activity relationship (SAR) of a lead compound.

The strategic placement of these halogens, as seen in 3-Chloro-4,5-difluorobenzonitrile, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates.

Conclusion

3-Chloro-4,5-difluorobenzonitrile is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via halogen-exchange fluorination, while established, requires careful control of reaction conditions to achieve high yields and purity. A thorough understanding of its spectroscopic properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research setting. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile building blocks like 3-Chloro-4,5-difluorobenzonitrile is set to increase, paving the way for the discovery and development of new and improved therapeutics.

References

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4,5-difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EXAMPLE 2--PREPARATION OF 3-CHLORO-4,5-DIFLUOROBENZONITRILE.

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

Patsnap. (n.d.). Process for synthesizing 3,4-difluorobenzonitrile. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

- Capot Chemical Co., Ltd. (2008). MSDS of 3-chloro-5-fluorobenzonitrile.

-

NIST. (n.d.). 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]

-

BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

-

Nanjing Habo Pharmaceutical Technology Co., Ltd. (n.d.). 3-氯-4,5-二氟苯腈. Retrieved from [Link]

- Google Patents. (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Retrieved from [Link]

- Google Patents. (n.d.). US12252479B2 - Crystalline forms OF N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide.

-

PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

- Google Patents. (n.d.). US20160279103A1 - An anticancer agent composition.

-

UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- 19F NMR Reference Standards. (n.d.).

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (2025).

-

NIST. (n.d.). 2,5-Difluorobenzonitrile. Retrieved from [Link]

- Baghdad Science Journal. (n.d.).

- Appiah, et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)

- Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. (n.d.).

- Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (n.d.).

- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023).

- Merck Millipore. (n.d.). LC-MS Contaminants.

Sources

A Tale of Two Halogens: A Senior Application Scientist's Guide to 3-Chloro-4,5-difluorobenzonitrile and 3,4,5-trifluorobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the subtle substitution of one halogen for another on an aromatic scaffold can dramatically alter molecular properties and reactivity. This guide delves into the nuanced differences between two closely related yet distinct building blocks: 3-Chloro-4,5-difluorobenzonitrile and 3,4,5-trifluorobenzonitrile. As key intermediates, their utility in the synthesis of complex molecules is vast, and a comprehensive understanding of their comparative behavior is paramount for efficient and predictable synthetic design.[1][2][3]

At a Glance: Physicochemical Properties

A foundational understanding of these molecules begins with their fundamental physical and chemical properties. While both are polyhalogenated benzonitriles, the presence of a chlorine atom in place of a fluorine atom imparts tangible differences in their characteristics.

| Property | 3-Chloro-4,5-difluorobenzonitrile | 3,4,5-trifluorobenzonitrile |

| CAS Number | 117482-84-5 | 134227-45-5[4] |

| Molecular Formula | C₇H₂ClF₂N | C₇H₂F₃N[4] |

| Molecular Weight | 173.55 g/mol | 157.09 g/mol [4] |

| Melting Point | 69-71 °C | 45-47 °C[4] |

| Appearance | Slightly yellow crystalline powder | White to almost white powder/crystal |

Structural and Spectroscopic Characterization

The seemingly minor structural difference between these two compounds is the cornerstone of their distinct reactivity profiles.

Experimental Protocol: A Self-Validating System for Nucleophilic Amination

To illustrate the practical application of these principles, the following is a representative, detailed protocol for the nucleophilic amination of a polyhalogenated benzonitrile. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and product characterization.

Objective: Synthesis of a 3-amino-substituted benzonitrile derivative via SNAr reaction.

Materials:

-

Polyhalogenated benzonitrile (e.g., 3-Chloro-4,5-difluorobenzonitrile or 3,4,5-trifluorobenzonitrile) (1.0 eq)

-

Amine nucleophile (e.g., pyrrolidine, morpholine, or a primary amine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 - 3.0 eq)

-

Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyhalogenated benzonitrile (1.0 eq), the base (2.0 - 3.0 eq), and the polar aprotic solvent.

-

Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC.

-

To perform a TLC check, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside the starting material.

-

The reaction is considered complete when the starting material spot is no longer visible by TLC.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Combine the fractions containing the pure product and concentrate the solvent to obtain the final product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Applications in Drug Development and Materials Science

The distinct reactivity profiles of 3-Chloro-4,5-difluorobenzonitrile and 3,4,5-trifluorobenzonitrile make them valuable precursors for a wide range of applications. In drug discovery, the introduction of a fluorinated benzonitrile moiety can enhance a molecule's metabolic stability, binding affinity, and bioavailability. T[3]hese building blocks are instrumental in the synthesis of kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic compounds.

[3]In materials science, the unique electronic properties imparted by the fluorine atoms and the nitrile group make these compounds useful in the development of liquid crystals, polymers, and other advanced materials.

Conclusion

While 3-Chloro-4,5-difluorobenzonitrile and 3,4,5-trifluorobenzonitrile are structurally similar, the substitution of a chlorine for a fluorine atom at the 3-position has a profound impact on their reactivity, particularly in nucleophilic aromatic substitution reactions. The higher electronegativity of fluorine generally leads to a more activated ring system for nucleophilic attack. Understanding these nuances is critical for synthetic chemists to strategically design and execute the synthesis of complex, high-value molecules for a myriad of applications in medicine and materials science. This guide provides a framework for comprehending these differences and applying this knowledge in a practical laboratory setting.

References

-

The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Synthesis of 3-chloro-4,5-difluorobenzonitrile. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

- Process for synthesizing 3,4-difluorobenzonitrile. (2014). Google Patents.

-

Burrows, J. N., & Wring, S. A. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 11(10), 1129–1140. [Link]

-

The Chemistry Behind 3-Chloro-4-fluorobenzonitrile: Synthesis and Reactivity Insights. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Exploring the Synthesis and Applications of 3,4,5-Trichlorobenzotrifluoride. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

- Preparation method of 3, 4-difluorobenzonitrile. (2018). Google Patents.

-

How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

-

Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules, 24(6), 1123. [Link]

-

Nucleophilic aromatic substitution. (2023, November 29). In Wikipedia. [Link]

-

Nucleophilic displacement in polyhalogenoaromatic compounds. Part 1. Kinetics of reaction of polychlorofluorobenzene derivatives. (1972). Journal of the Chemical Society, Perkin Transactions 2, (1), 18-21. [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved February 15, 2026, from [Link]

-

Suzuki, H., & Kimura, Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination. Journal of Fluorine Chemistry, 52(3), 341-351. [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

- Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.

-

4-Amino-3,5-difluorobenzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1533–1538. [Link]

-

Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. (2011). Molecular Diversity, 15(3), 631–638. [Link]

-

Nucleophilic aromatic substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Retrieved February 15, 2026, from [Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 888911. [Link]

Sources

- 1. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 3-Chloro-4,5-difluorobenzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a significant building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that make it a valuable precursor for the synthesis of complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the chemical identity, properties, synthesis, and handling of 3-Chloro-4,5-difluorobenzonitrile, offering insights for its effective utilization in research and development.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of sound scientific research. The following identifiers and properties have been collated for 3-Chloro-4,5-difluorobenzonitrile.

Table 1: Chemical Identifiers for 3-Chloro-4,5-difluorobenzonitrile

| Identifier | Value |

| PubChem CID | 13904459 |

| InChIKey | YWQLGMDJYWJFEF-UHFFFAOYSA-N |

| CAS Number | 103879-29-4[1] |

| Molecular Formula | C₇H₂ClF₂N |

| Molecular Weight | 173.55 g/mol |

While extensive experimental data for 3-Chloro-4,5-difluorobenzonitrile is not widely published, its physical and chemical properties can be inferred from available data and comparison with structurally similar compounds.

Table 2: Physicochemical Properties of 3-Chloro-4,5-difluorobenzonitrile and Related Compounds

| Property | 3-Chloro-4,5-difluorobenzonitrile | 3-Chloro-4-fluorobenzonitrile | 3,4-Difluorobenzonitrile |

| Appearance | White to off-white crystalline solid (predicted) | White to light yellow crystalline powder | White crystalline solid |

| Melting Point (°C) | Not available | 69-71 | 51-54 |

| Boiling Point (°C) | Not available | Not available | 179-180 |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | Soluble in organic solvents | Soluble in organic solvents |

The reactivity of 3-Chloro-4,5-difluorobenzonitrile is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents deactivates the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the fluorine and chlorine atoms offer opportunities for selective reactions, which is a key aspect of its utility in synthetic chemistry.

Synthesis of 3-Chloro-4,5-difluorobenzonitrile

The primary route for the synthesis of 3-Chloro-4,5-difluorobenzonitrile involves a halogen exchange (Halex) reaction. This method is a cornerstone of industrial organofluorine chemistry.

Synthetic Pathway Overview

The synthesis typically starts from a more readily available polychlorinated benzonitrile derivative. A common precursor is 3,5-dichloro-4-fluorobenzonitrile. The process involves the selective replacement of a chlorine atom with a fluorine atom using a fluoride salt.

Caption: General synthetic scheme for 3-Chloro-4,5-difluorobenzonitrile.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 3-Chloro-4,5-difluorobenzonitrile, based on established methodologies for similar halogen exchange reactions.[2][3]

Step 1: Preparation of the Reaction Mixture

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add 3,5-dichloro-4-fluorobenzonitrile (1 equivalent).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solvent should be anhydrous to prevent side reactions.

-

Add a spray-dried alkali metal fluoride, typically potassium fluoride (KF), in excess (2-3 equivalents). The use of spray-dried KF is crucial as it provides a high surface area for the reaction.

Step 2: Halogen Exchange Reaction

-

Heat the reaction mixture with vigorous stirring to a temperature between 150-200 °C. The optimal temperature will depend on the solvent used.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within several hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water and stir.

-

The crude product, being organic, will often precipitate out of the aqueous solution. If not, extract the aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with water and then with brine to remove any remaining solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3-Chloro-4,5-difluorobenzonitrile.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Water can react with the fluoride source and deactivate it, as well as potentially lead to hydrolysis of the nitrile group under the harsh reaction conditions.

-

High-Boiling Polar Aprotic Solvent: These solvents are necessary to dissolve the reactants and to reach the high temperatures required for the halogen exchange to occur. Their polar nature helps to solvate the potassium fluoride and increase its nucleophilicity.

-

Excess Potassium Fluoride: Using an excess of KF drives the equilibrium of the reaction towards the formation of the fluorinated product.

Applications in Drug Development and Agrochemicals

The trifunctional nature of 3-Chloro-4,5-difluorobenzonitrile makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Role in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[4] Fluorine can alter the acidity/basicity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions. While specific drugs derived from 3-Chloro-4,5-difluorobenzonitrile are not prominently in the public domain, its structural motifs are present in various patented compounds with potential therapeutic applications. The nitrile group can serve as a precursor to other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in pharmacophores.

Utility in Agrochemical Synthesis

Similar to pharmaceuticals, the inclusion of fluorine in agrochemicals can enhance their efficacy and selectivity. Halogenated benzonitriles are known precursors for various herbicides and pesticides. The specific substitution pattern of 3-Chloro-4,5-difluorobenzonitrile provides a unique scaffold for the development of new active ingredients with potentially improved performance and environmental profiles.

Safety and Handling

Table 3: GHS Hazard Classifications for Structurally Similar Compounds

| Compound | GHS Pictograms | Hazard Statements |

| 3-Chloro-4-fluorobenzonitrile | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5] | |

| 3,4-Difluorobenzonitrile | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and eye irritation.[6] |

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.[9]

Caption: Workflow for the safe handling of 3-Chloro-4,5-difluorobenzonitrile.

Conclusion

3-Chloro-4,5-difluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists looking to leverage its properties in their work. As research in organofluorine chemistry continues to expand, the importance of building blocks like 3-Chloro-4,5-difluorobenzonitrile is likely to grow, paving the way for the development of new and improved chemical entities.

References

-

PrepChem. Synthesis of 3-chloro-4,5-difluorobenzonitrile. Available from: [Link]

- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

Patsnap. Process for synthesizing 3,4-difluorobenzonitrile - Eureka. Available from: [Link]

- Google Patents. EXAMPLE 2--PREPARATION OF 3-CHLORO-4,5-DIFLUOROBENZONITRILE.

-

Cheméo. Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Available from: [Link]

- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Chloro-4-fluorobenzonitrile: Synthesis and Reactivity Insights. Available from: [Link]

-

Capot Chemical Co., Ltd. MSDS of 3-chloro-5-fluorobenzonitrile. Available from: [Link]

-

Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Available from: [Link]

-

PubChem. 3,4-Difluorobenzonitrile. Available from: [Link]

-

NIST. 3-Chloro-4-fluorobenzonitrile. Available from: [Link]

-

Win-Win Chemical. 103879-29-4 3-Chloro-4,5-difluorobenzonitrile 3-氯. Available from: [Link]

-

Nanjing Haiber Pharmaceutical Technology Co., Ltd. 3-氯-4,5-二氟苯腈. Available from: [Link]

-

PubChem. 3,5-Difluorobenzonitrile. Available from: [Link]

-

Reagentia. 3-Chloro-4,5-difluorobenzonitrile (1 x 1 g). Available from: [Link]

-

PubChem. 3-Chloro-2-fluorobenzonitrile. Available from: [Link]

-

Wikipedia. 3-Chlorobenzonitrile. Available from: [Link]

-

Chemical For Industrial and Research Use. 3, 4 Difluorobenzonitrile. Available from: [Link]

-

The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Available from: [Link]

-

PubChem. 3,4,5-Trifluorobenzonitrile. Available from: [Link]

-

3,5-Difluorobenzonitrile. Available from: [Link]

-

The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate. Available from: [Link]

-

Audrey Yun Li. synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Available from: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 5. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-4,5-difluorobenzonitrile for Synthesis of Advanced Intermediates

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-chloro-4,5-difluorobenzonitrile, a critical building block in medicinal chemistry and materials science. We delve into the mechanistic principles governing the high regioselectivity of these reactions, offering detailed, field-proven protocols for the substitution with N-, O-, and S-nucleophiles. This note is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the causal logic behind experimental choices, troubleshooting insights, and a discussion on the applications of the resulting products.

The Mechanistic Landscape: Understanding Regioselectivity

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism.[2][3] The viability and regioselectivity of this reaction on 3-chloro-4,5-difluorobenzonitrile are dictated by the powerful electronic effects of its substituents.

-

Activating Factors: The benzonitrile ring is rendered highly electron-deficient, and thus activated towards nucleophilic attack, by the strong inductive and mesomeric electron-withdrawing effects of the nitrile (-CN) group.[4] This group is paramount for stabilizing the negatively charged intermediate.

-

Leaving Group Hierarchy: In SNAr, fluoride is generally a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the departure of the fluoride ion.

-

Regioselectivity—The Decisive Factor: The substitution overwhelmingly occurs at the C-4 position (para to the nitrile group). This preference is explained by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks at C-4, the resulting negative charge can be delocalized onto the powerfully electron-withdrawing nitrile group through resonance, providing significant stabilization.[5] Attack at C-5 (meta to the nitrile) does not allow for such delocalization, resulting in a much higher energy, disfavored intermediate. Attack at C-3 is sterically hindered and electronically less favorable. Consequently, the fluoride at C-4 is selectively displaced.

Caption: Figure 1: SNAr Mechanism on 3-Chloro-4,5-difluorobenzonitrile.

General Considerations for Protocol Design

Successful SNAr reactions hinge on the careful selection of reagents and conditions.

-

Nucleophile: The reactivity of the nucleophile is critical. Anionic nucleophiles, such as thiolates and phenoxides, are generally more reactive than their neutral counterparts (thiols, phenols).[6][7] Amines are effective neutral nucleophiles.

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice. They effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thereby enhancing its nucleophilicity.

-

Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or secondary amines) or to act as a scavenger for the HF generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like N,N-Diisopropylethylamine (DIPEA).[8]

-

Temperature: Reaction rates are temperature-dependent. Most reactions proceed efficiently between room temperature and 100 °C. Higher temperatures can sometimes lead to side reactions or decomposition.

Caption: Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: N-Arylation with an Aliphatic Amine (e.g., Morpholine)

This protocol describes the synthesis of 3-chloro-5-fluoro-4-(morpholin-4-yl)benzonitrile.

Reagents & Materials:

| Reagent/Material | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 3-Chloro-4,5-difluorobenzonitrile | 173.55 | 1.0 g | 5.76 mmol | 1.0 |

| Morpholine | 87.12 | 0.60 g (0.60 mL) | 6.91 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.59 g | 11.52 mmol | 2.0 |

| Acetonitrile (MeCN) | - | 20 mL | - | - |

| Round-bottom flask (50 mL), magnetic stirrer, condenser |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4,5-difluorobenzonitrile (1.0 g, 5.76 mmol) and potassium carbonate (1.59 g, 11.52 mmol).

-

Add acetonitrile (20 mL) to the flask.

-

Add morpholine (0.60 mL, 6.91 mmol) to the suspension.

-

Attach a condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product as a solid.

Protocol 3.2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

This protocol describes the synthesis of 3-chloro-5-fluoro-4-(4-methoxyphenoxy)benzonitrile.

Reagents & Materials:

| Reagent/Material | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 3-Chloro-4,5-difluorobenzonitrile | 173.55 | 1.0 g | 5.76 mmol | 1.0 |

| 4-Methoxyphenol | 124.14 | 0.78 g | 6.34 mmol | 1.1 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.82 g | 8.64 mmol | 1.5 |

| Dimethylformamide (DMF) | - | 15 mL | - | - |

| Round-bottom flask (50 mL), magnetic stirrer |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4,5-difluorobenzonitrile (1.0 g, 5.76 mmol), 4-methoxyphenol (0.78 g, 6.34 mmol), and cesium carbonate (2.82 g, 8.64 mmol).

-

Add anhydrous DMF (15 mL) to the flask.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 8-12 hours).

-

After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Alternatively, the product can be extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from ethanol or by flash column chromatography to afford the desired ether.

Protocol 3.3: S-Arylation with a Thiol (e.g., Benzyl Mercaptan)

This protocol describes the synthesis of 4-(benzylthio)-3-chloro-5-fluorobenzonitrile.

Reagents & Materials:

| Reagent/Material | M.W. | Amount | Moles | Eq. |

|---|---|---|---|---|

| 3-Chloro-4,5-difluorobenzonitrile | 173.55 | 1.0 g | 5.76 mmol | 1.0 |

| Benzyl Mercaptan | 124.21 | 0.78 g (0.72 mL) | 6.34 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.19 g | 8.64 mmol | 1.5 |

| Dimethylformamide (DMF) | - | 15 mL | - | - |

| Round-bottom flask (50 mL), magnetic stirrer |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4,5-difluorobenzonitrile (1.0 g, 5.76 mmol) and potassium carbonate (1.19 g, 8.64 mmol).

-

Add anhydrous DMF (15 mL) to the flask.

-

Add benzyl mercaptan (0.72 mL, 6.34 mmol) dropwise to the suspension at room temperature. Thiols are highly reactive, and the reaction is often exothermic.[6][7]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude thioether can be purified by flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure product.

Data Summary & Comparative Analysis

The following table summarizes typical reaction conditions for the SNAr of 3-chloro-4,5-difluorobenzonitrile with representative nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| N-Nucleophile | Morpholine | K₂CO₃ | MeCN | 80 | 4-6 | >90% |

| O-Nucleophile | 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 8-12 | 80-95% |

| S-Nucleophile | Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 1-3 | >95% |

Insight: Thiols are exceptionally potent nucleophiles for this transformation, often reacting rapidly at room temperature.[6][7] O-arylations can be more challenging and may benefit from a stronger base like cesium carbonate and slightly elevated temperatures to facilitate the deprotonation of the less acidic phenol.[9]

Troubleshooting & Advanced Insights

-

Low Yield / Incomplete Reaction:

-

Cause: Insufficiently anhydrous conditions, weak base, or low temperature.

-

Solution: Ensure all glassware is oven-dried and use anhydrous solvents. For O- and N-arylations, consider switching from K₂CO₃ to the more soluble and basic Cs₂CO₃. Gradually increase the reaction temperature, monitoring for potential decomposition.

-

-

Side Product Formation (Disubstitution):

-

Cause: High temperatures or prolonged reaction times can sometimes lead to a second substitution at the C-5 position, displacing the second fluorine.

-

Solution: Carefully control the reaction temperature and monitor closely by TLC/LC-MS. Use a slight excess (1.1-1.2 eq.) of the nucleophile, but avoid a large excess.

-

-

Difficult Purification:

-

Cause: Residual DMF in the crude product.

-

Solution: After the aqueous work-up, perform multiple washes with water and brine to thoroughly remove DMF. If the product is a solid, precipitation from water followed by recrystallization is often an effective purification strategy.

-

Applications in Medicinal Chemistry

Substituted benzonitriles are a cornerstone of modern drug discovery.[10] The nitrile group is a versatile pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[11][12] The products derived from 3-chloro-4,5-difluorobenzonitrile serve as key intermediates in the synthesis of a wide range of biologically active molecules, including:

-

Kinase Inhibitors: Many kinase inhibitors targeting enzymes like EGFR utilize substituted aminobenzonitrile scaffolds.[13]

-

Aromatase Inhibitors: Para-substituted benzonitriles are essential for the inhibition of the aromatase enzyme, used in treating estrogen-dependent diseases.[11][12]

-

Antiviral and Anti-inflammatory Agents: The versatility of the benzonitrile core allows for its incorporation into diverse therapeutic agents.[14]

The ability to selectively introduce diverse functionalities at the C-4 position of 3-chloro-4,5-difluorobenzonitrile makes it an invaluable platform for generating libraries of compounds for drug screening and lead optimization.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

- Bergeron, R. J., et al. (2005). Synthesis of benzonitriles from substituted benzoic acid.

-

PrepChem. (Date unknown). Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com. [Link]

-

Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 629–635. [Link]

-

Organic Chemistry Portal. (Date unknown). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

van der Vlugt, J. I., et al. (2009). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 15(36), 8972-8987. [Link]

-

LibreTexts Chemistry. (2023). 8.2 Reaction Mechanisms & 8.3 Bimolecular Nucleophilic Substitution. LibreTexts. [Link]

-

Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]

-

Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (Date unknown). Nucleophilic substitution. Wikipedia. [Link]

-

Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]

-

Chemistry Steps. (Date unknown). Reactions of Thiols. Chemistry Steps. [Link]

-

Shelke, N. B., et al. (Date unknown). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

-

Autechaux. (Date unknown). 4-Amino-2-chloro-3-fluorobenzonitrile: A Key Intermediate in Organic Synthesis and Pharmaceutical Development. Autechaux. [Link]

-

Al-Omaari, G. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

-

KPU Pressbooks. (Date unknown). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

-

Hu, J., et al. (2010). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 46(43), 8341-8343. [Link]

-

Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60, 14284-14287. [Link]

-

ResearchGate. (Date unknown). Scope of reaction with various substituted phenols. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts. [Link]

-

Quora. (2017). How can phenols be converted into benzonitrile? Quora. [Link]

-

Figshare. (Date unknown). Collection - Predicting Regioselectivity in Nucleophilic Aromatic Substitution - The Journal of Organic Chemistry. Figshare. [Link]

-

Unknown Author. (Date unknown). Phenol reaction. Unknown Source. [Link]

-

LibreTexts Chemistry. (2024). 17.10: Reactions of Phenols. LibreTexts. [Link]

-

Peer, F., et al. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 19(18), 1954-1963. [Link]

-

Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. [Link]

-

Pearson Study Prep. (2015). Reactions of Thiols. YouTube. [Link]

-

ResearchGate. (2024). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

Bird, M. J., et al. (2022). The Nitrile Bis-Thiol Bioconjugation Reaction. Bioconjugate Chemistry, 33(11), 1969–1974. [Link]

Sources

- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Chloro-4,5-difluorobenzonitrile with Amines

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic aromatic substitution (SNAr) of 3-Chloro-4,5-difluorobenzonitrile with a variety of amines. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse compound libraries. These notes detail the underlying mechanistic principles, offer field-proven experimental protocols, and present data-driven insights to optimize reaction outcomes.

Introduction: The Strategic Importance of 3-Amino-4,5-difluorobenzonitrile Scaffolds

The 3-Chloro-4,5-difluorobenzonitrile core is a valuable building block in the synthesis of pharmacologically active molecules. Its reaction with amines via nucleophilic aromatic substitution (SNAr) provides a versatile and efficient route to a wide array of 3-amino-4,5-difluorobenzonitrile derivatives. These derivatives are key intermediates in the development of kinase inhibitors, antibacterial agents, and other therapeutics. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, making it susceptible to nucleophilic attack.[1][2] Understanding and controlling the reaction conditions are paramount to achieving high yields and purity of the desired products.

Mechanistic Insights: The Addition-Elimination Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism, also known as the SNAr mechanism.[3][4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The amine nucleophile attacks the carbon atom bearing the chlorine, which is activated by the ortho-nitrile group and the para-fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3][4] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing groups.[3]

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored through the rapid expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted aminobenzonitrile product.

Figure 1: The Addition-Elimination (SNAr) Mechanism.

Key Reaction Parameters and Optimization Strategies

The success of the SNAr reaction hinges on the careful selection of several key parameters. The interplay between these factors determines the reaction rate, yield, and selectivity.

| Parameter | Influence on Reaction | Recommended Choices & Rationale |

| Amine Nucleophilicity | Stronger nucleophiles lead to faster reaction rates. Steric hindrance around the nitrogen can decrease reactivity. | Primary and secondary aliphatic amines are generally more reactive than aromatic amines. For less reactive amines, stronger bases or higher temperatures may be necessary. |

| Solvent | Polar aprotic solvents are ideal as they solvate the cation of the base but not the amine nucleophile, thus increasing its reactivity.[5] They also help to stabilize the charged Meisenheimer complex. | Preferred: DMSO, DMF, DMAc, NMP.[1][6] Greener Alternatives: Consider MeCN or higher molecular weight cyclic amides like NBP where possible due to the reprotoxic nature of many common dipolar aprotic solvents.[1][7] |

| Base | A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. For weakly nucleophilic amines, a stronger base can be used to deprotonate the amine, generating a more potent nucleophile. | Inorganic Bases: K2CO3, Cs2CO3, NaH.[1][8] Organic Bases: Triethylamine (Et3N), DIPEA (Hünig's base).[1] The choice of base depends on the amine's pKa and the desired reaction temperature. |

| Temperature | Higher temperatures generally increase the reaction rate. This is particularly important for less reactive amines or when using less polar solvents. | Conventional Heating: 80-150 °C. Microwave Irradiation: Can significantly reduce reaction times, often from hours to minutes, by efficiently heating the polar reaction mixture.[9][10][11][12][13] |

| Leaving Group | The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I. However, in this specific substrate, the chlorine is preferentially displaced due to the activating effects of the flanking fluorine and nitrile groups. | The chloro-substituent at the 3-position is the primary site of substitution. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the reaction of 3-Chloro-4,5-difluorobenzonitrile with amines under both conventional and microwave heating conditions.

General Protocol using Conventional Heating

This protocol is suitable for a wide range of primary and secondary amines.

Figure 2: Conventional Heating Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Chloro-4,5-difluorobenzonitrile (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and a suitable base (e.g., K2CO3, 2.0-3.0 equivalents).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.1 to 0.5 M with respect to the limiting reagent.

-

Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 3-amino-4,5-difluorobenzonitrile derivative.

Accelerated Protocol using Microwave Irradiation

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[9][10][11][12][13]

Figure 3: Microwave-Assisted Synthesis Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-Chloro-4,5-difluorobenzonitrile (1.0 equivalent), the amine (1.1-1.5 equivalents), and a suitable base (e.g., K2CO3, 2.0-3.0 equivalents).

-

Solvent Addition: Add a microwave-compatible solvent with a high boiling point, such as DMF or NMP.

-

Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature (typically between 120 °C and 180 °C) for 10 to 30 minutes.

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to a safe handling temperature. The work-up and purification procedures are identical to those described for the conventional heating method.

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Insight: The amine may be insufficiently nucleophilic or sterically hindered.

-

Solution: Increase the reaction temperature, switch to a stronger base (e.g., NaH, use with caution), or consider using a more polar solvent to enhance reactivity. Microwave irradiation can also be effective in driving the reaction to completion.

-

-

Formation of Side Products:

-

Insight: At high temperatures, side reactions such as dimerization or decomposition may occur.

-

Solution: Lower the reaction temperature and extend the reaction time. Alternatively, a more selective base or solvent system may be required.

-

-

Difficulty in Product Isolation:

-

Insight: The product may be highly polar and soluble in the aqueous phase during work-up.

-

Solution: Use a more polar extraction solvent like dichloromethane or perform multiple extractions. A salt-saturated aqueous phase can also help to drive the product into the organic layer.

-

Conclusion

The nucleophilic aromatic substitution of 3-Chloro-4,5-difluorobenzonitrile with amines is a robust and highly adaptable reaction for the synthesis of valuable pharmaceutical intermediates. By carefully controlling the reaction conditions, including the choice of amine, solvent, base, and temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in these application notes serve as a reliable guide for the successful execution and optimization of this important transformation.

References

- Vertex AI Search. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.

- Ravi, R., et al. (1997). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate.

- Vertex AI Search. (n.d.). SNAr Solvents and Reagents.

- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090.

- LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

- YouTube. (2018). Nucleophilic Aromatic Substitution.

- Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.

- chemeurope.com. (n.d.). Nucleophilic aromatic substitution.

- MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.

- PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives From Chalcones.

- Der Pharmacia Lettre. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung.

- MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.

- PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

Sources

- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 2. vapourtec.com [vapourtec.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Fluorination Protocols for 3-Chloro-4,5-difluorobenzonitrile

This Application Note provides a rigorous, field-validated guide for the synthesis of 3-Chloro-4,5-difluorobenzonitrile (CAS 103879-29-4) . The protocol focuses on the Halex (Halogen Exchange) fluorination pathway, the industry standard for introducing fluorine into deactivated aromatic rings.

HStrategic Abstract

The synthesis of 3-Chloro-4,5-difluorobenzonitrile presents a specific regiochemical challenge: introducing two fluorine atoms while retaining a single chlorine atom on a benzonitrile scaffold. While early patents utilized nitro-group displacements (denitro-fluorination), modern process chemistry favors the stepwise Halex reaction starting from 3,4,5-trichlorobenzonitrile .

This guide details a controlled nucleophilic aromatic substitution (S

Reaction Pathway Analysis

The synthesis relies on the differential activation energy required to displace chlorine atoms at the para vs. meta positions relative to the cyano group.

Mechanistic Workflow

-

Activation: The -CN group pulls electron density, making the ring susceptible to nucleophilic attack by Fluoride (F

). -

Stage I (Fast): Substitution at C4 (Para). This occurs at lower temperatures (~140–160°C).

-

Stage II (Controlled): Substitution at C3 or C5 (Meta). This requires higher activation energy (~190–210°C).

-

Termination: Stopping the reaction before the final Chlorine at C5 is exchanged.

Visual Pathway (Graphviz)

Figure 1: Stepwise Halex fluorination pathway showing the kinetic selectivity between para- and meta-chlorine displacement.

Critical Control Parameters

Success in Halex chemistry is binary: it works efficiently or fails due to water contamination.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Sulfolane or DMI | High boiling points (>280°C) and thermal stability allow the reaction to reach the 200°C+ required for meta-substitution without decomposition. |

| Fluoride Source | Spray-Dried KF | Spray-drying produces a high surface area salt, critical for heterogeneous S |

| Water Content | < 100 ppm | Water solvates F |

| Catalyst | Ph | A phase transfer catalyst (PTC) is essential to shuttle F |

Experimental Protocol: Two-Stage Fluorination

Safety Warning: This reaction generates trace HF and uses toxic nitriles. Perform in a well-ventilated fume hood. Sulfolane is a reproductive toxin.

Materials

-

Substrate: 3,4,5-Trichlorobenzonitrile (1.0 eq)

-

Reagent: Potassium Fluoride (Spray-dried, 2.2 eq)

-

Solvent: Sulfolane (anhydrous, 4 mL per g of substrate)

-

Catalyst: Tetraphenylphosphonium bromide (TPPB) (0.05 eq)

-

Drying Agent: Toluene (for azeotropic distillation)

Step-by-Step Methodology

Phase 1: System Preparation & Drying

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Charging: Add Sulfolane, spray-dried KF (2.2 eq), and Toluene (20% v/v relative to Sulfolane).

-

Azeotropic Drying: Heat the mixture to reflux (~130–140°C). Distill off the Toluene/Water azeotrope until the distillate is clear and the internal temperature rises, indicating water removal.

-

Checkpoint: The KF should appear as a fine, dispersible suspension, not clumpy.

-

Phase 2: Reaction (The "Thermal Ramp")

-

Substrate Addition: Cool the mixture to 100°C. Add 3,4,5-Trichlorobenzonitrile and the TPPB catalyst.

-

Stage I (Para-Fluorination): Heat to 150°C and hold for 2–3 hours.

-

In-Process Control (IPC): Analyze aliquot by GC/HPLC. Target: >98% conversion to 3,5-dichloro-4-fluorobenzonitrile.

-

-

Stage II (Meta-Fluorination): Increase temperature to 190–200°C .

-

Critical Monitoring: Sample every hour. The reaction rate will slow significantly.

-

Stop Condition: Terminate when the ratio of Target (Difluoro) to Impurity (Trifluoro) is optimal (typically ~90:10) or when starting material (Monofluoro) is <2%. Pushing for 100% conversion often leads to excessive trifluoro-impurity.

-

Phase 3: Work-up

-

Quench: Cool the reaction mass to 60°C. Filter the salts (KCl/KF) using a sintered glass funnel (the cake will be hazardous—handle as fluoride waste).

-

Dilution: Wash the filter cake with Toluene. Combine filtrate and washings.

-

Extraction: Wash the organic layer with water (3x) to remove Sulfolane (Sulfolane is water-soluble).

-

Drying: Dry the organic phase over MgSO

and concentrate under reduced pressure.

Purification[1]

-

Distillation: The product can be purified by fractional distillation under high vacuum.

-

Boiling Point Delta: The boiling point difference between the chloro-difluoro target and the trifluoro impurity is small (~5–8°C). A high reflux ratio (10:1) is required.[1]

-

-

Crystallization: If the product is solid at room temperature (MP is often low), recrystallization from hexane/isopropyl alcohol may be effective.

Alternative Route: Nitro-Precursor (Historical Context)

While less common in modern "green" chemistry due to atom economy, the nitro-route is cited in key patents (e.g., US 4952719).

-

Pathway: 4-Chloro-3,5-dinitrobenzonitrile

4-Fluoro-3,5-dinitrobenzonitrile -

Utility: This method is useful only if 3,4,5-trichlorobenzonitrile is unavailable. The "chlorodenitration" step is hazardous, involving high-temperature chlorination of nitro groups.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Stalled Reaction | Wet Solvent/KF | Repeat azeotropic drying. Ensure KF is spray-dried, not crystalline. |

| High Trifluoro Impurity | Temperature too high | Reduce Stage II temperature to 185°C and extend reaction time. |

| Tarry/Black Mixture | Decomposition | Ensure Nitrogen atmosphere is maintained. Check solvent quality (Sulfolane degrades if acidic). |

| Low Yield | Poor Mass Transfer | Increase stirring speed. S |

References

-

Tang, D. Y. (1990).[2] Process for the preparation of halo aromatic compounds. U.S. Patent No.[2][3] 4,952,719.[2] Washington, DC: U.S. Patent and Trademark Office. Link

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][2][3][4][5] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link

- Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry. (Contextual reference for Halex conditions on chlorobenzonitriles).

-

ChemicalBook. (2025). 3-Chloro-4,5-difluorobenzonitrile Product Entry & CAS Data. Link

Sources

- 1. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. patents.justia.com [patents.justia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. audreyli.com [audreyli.com]

- 5. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-difluorobenzonitrile

Welcome to the technical support center for the synthesis of 3-Chloro-4,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in practical, field-proven insights to address the specific challenges you may encounter.

I. Overview of Synthetic Strategies

The synthesis of 3-Chloro-4,5-difluorobenzonitrile, a key intermediate in the preparation of various pharmaceuticals, typically proceeds through two primary routes:

-

Halogen Exchange (Halex) Reaction: This is a common industrial method involving the reaction of a dichlorinated precursor, such as 3,4-dichloro-5-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzonitrile, with a fluoride source like potassium fluoride (KF).

-

Sandmeyer Reaction: This classical method involves the diazotization of an amino-substituted precursor, such as 3-amino-4,5-difluorobenzonitrile, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2]

Each of these routes presents unique challenges that can impact the final yield and purity of the product. This guide will address common issues for both pathways.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

Halogen Exchange (Halex) Route

Question 1: My halogen exchange reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low conversion in a Halex reaction for synthesizing fluorinated aromatics is a frequent challenge. The primary factors influencing this are the reactivity of the starting material, the efficiency of the fluorinating agent, and the reaction conditions.

Causality and Solutions:

-

Moisture Contamination: The presence of water can significantly reduce the efficacy of potassium fluoride (KF) by hydrating the fluoride ions, thereby decreasing their nucleophilicity.

-

Inefficient Phase Transfer Catalysis: For the fluoride ion to effectively displace the chloride, a phase-transfer catalyst (PTC) is often crucial to shuttle the fluoride ion from the solid phase to the organic phase.

-